molecular formula C14H12F3N3O B8322576 6-[[4-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide

6-[[4-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide

Cat. No. B8322576
M. Wt: 295.26 g/mol
InChI Key: JPPGVDATGODLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

To a stirred solution of 6-chloronicotinamide (0.053 g, 0.34 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.021 g, 0.03 mmol), sodium 2-methylpropan-2-olate (0.065 g, 0.68 mmol) and diacetoxypalladium (7.60 mg, 0.03 mmol) in DME (1 mL) was added (4-(trifluoromethyl)phenyl)methanamine (0.097 mL, 0.68 mmol). The reaction was run in microwave at 100 °C for 4h. The compound was purified by preparative HPLC on a Kromasil C8 column (10 µm 250x20 ID mm) using a gradient of 51-55% acetonitrile in H2O/ACN/FA 95/5/0.2 buffer, over 25 minutes with a flow of 19 mL/min. The compounds were detected by UV at 270nm. 6-(4-(trifluoromethyl)benzylamino)nicotinamide (7.40 mg, 7.40 %) was obtained.
Quantity
0.000677 mol
Type
reagent
Reaction Step One
Quantity
0.001 L
Type
solvent
Reaction Step Two
Quantity
0.000677 mol
Type
reactant
Reaction Step Three
Quantity
0.000339 mol
Type
reactant
Reaction Step Four
Quantity
3.39e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
403
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.000677 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.001 L
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0.000677 mol
Type
reactant
Smiles
C1=CC(=CC=C1CN)C(F)(F)F
Step Four
Name
Quantity
0.000339 mol
Type
reactant
Smiles
C1=CC(=NC=C1C(=O)N)Cl
Step Five
Name
Quantity
3.39e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
3.39e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1CNC2=NC=C(C=C2)C(=O)N)C(F)(F)F
Measurements
Type Value Analysis
YIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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